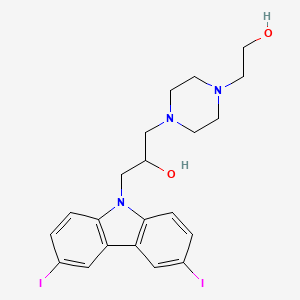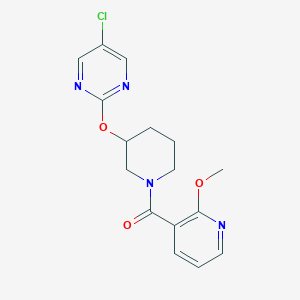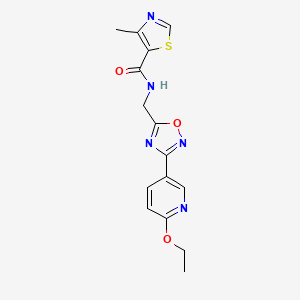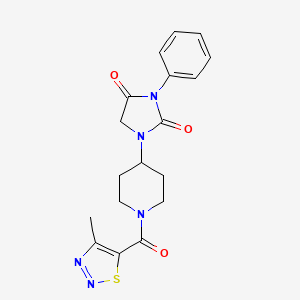![molecular formula C18H19N3OS B2628484 3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 912622-59-4](/img/structure/B2628484.png)
3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide, also known as 3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide:
Anticancer Activity
This compound has shown potential as an anticancer agent. The thiazolo[5,4-b]pyridine moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation. Specifically, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell growth and survival . The inhibition of PI3K can lead to the suppression of tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The thiazole ring in the compound contributes to its antimicrobial properties. Thiazole derivatives are known for their effectiveness against a wide range of microbial pathogens, including bacteria and fungi . This compound could be explored further for its potential use in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Effects
Research has indicated that thiazole-containing compounds can exhibit significant anti-inflammatory effects. This is due to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 . The anti-inflammatory properties of this compound could be beneficial in treating various inflammatory diseases, including arthritis and inflammatory bowel disease.
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective effects. Thiazole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis . This makes the compound a candidate for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antiviral Activity
Thiazole derivatives have also been investigated for their antiviral properties. They can inhibit viral replication by targeting viral enzymes and proteins . This compound could be explored for its potential to act against various viral infections, including those caused by influenza and herpes viruses.
Antioxidant Potential
The presence of the thiazole ring can contribute to the compound’s antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage caused by free radicals . This compound could be studied for its ability to scavenge free radicals and protect against oxidative stress-related diseases.
Antidiabetic Effects
Some thiazole derivatives have shown promise in managing diabetes by modulating glucose metabolism and improving insulin sensitivity . This compound could be investigated for its potential to develop new antidiabetic drugs, offering an alternative to current treatments.
Antifungal Activity
The compound’s structure also suggests potential antifungal activity. Thiazole derivatives have been effective against various fungal pathogens . This could be particularly useful in developing treatments for fungal infections, which are becoming increasingly common and resistant to existing antifungal drugs.
特性
IUPAC Name |
3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11(2)9-16(22)20-15-10-13(7-6-12(15)3)17-21-14-5-4-8-19-18(14)23-17/h4-8,10-11H,9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQDRFHFNZMFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-formyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2628404.png)
![5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2628406.png)
![4-Methyl-3-prop-2-enylsulfanyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazole](/img/structure/B2628408.png)


![N-benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2628411.png)




![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)